ethyl 4-{[(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetyl]amino}benzoate
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Overview
Description
Ethyl 4-{[(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetyl]amino}benzoate is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a pyrazolo[1,5-a]pyrazine core, which is a fused heterocyclic system, and it is functionalized with various substituents that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetyl]amino}benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable electrophiles.
Functionalization of the core:
Acetylation and esterification: The acetyl group is introduced via acetylation reactions, and the final esterification step involves the reaction of the intermediate with ethyl alcohol under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste, and continuous flow processes may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific substituents on the pyrazolo[1,5-a]pyrazine core.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 4-{[(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetyl]amino}benzoate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 4-{[(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share a similar core structure but differ in the nature and position of their substituents.
Pyrazolo[5,1-c]triazine derivatives: These compounds have a different fused ring system but exhibit similar biological activities.
1,3,4-thiadiazole derivatives: These compounds contain a different heterocyclic core but are used in similar applications.
Uniqueness
Ethyl 4-{[(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetyl]amino}benzoate is unique due to its specific combination of functional groups and the pyrazolo[1,5-a]pyrazine core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 4-[[2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4/c1-2-31-23(30)17-8-10-18(11-9-17)24-21(28)15-26-12-13-27-20(22(26)29)14-19(25-27)16-6-4-3-5-7-16/h3-14H,2,15H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJIGOFUAEZLETA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=CC=C4)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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